Picroside III

Catalog No.
S1533256
CAS No.
64461-95-6
M.F
C25H30O13
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picroside III

CAS Number

64461-95-6

Product Name

Picroside III

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)28)3-5-16(29)36-21-12-6-7-34-23(17(12)25(10-27)22(21)38-25)37-24-20(32)19(31)18(30)15(9-26)35-24/h2-8,12,15,17-24,26-28,30-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18-,19+,20-,21+,22+,23+,24+,25-/m1/s1

InChI Key

RMSKZOXJAHOIER-GGKKSNITSA-N

SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

Application in Pharmacokinetics

Summary of the Application: Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion (ADME) of the drug. Picroside III, along with other iridoids like Picroside-I, Picroside-II, and sweroside, has been studied using ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) methods .

Methods of Application or Experimental Procedures: The UHPLC-ESI-MS/MS method was developed to simultaneously determine Picroside-I, Picroside-II, Picroside-III, and sweroside in rat plasma . The chromatographic column was an ACQUITY UHPLC ® BEH Amide Column (2.1 × 100 mm, 1.7 µm; Waters, MA, USA), column temperature 40 °C. The mobile phase was 0.1% formic acid aqueous solution–0.1% formic acid acetonitrile solution. The flow rate was 0.4 mL/min .

Results or Outcomes Obtained: The results showed that the calibration curves of five compounds in plasma showed good linearity (r > 0.9911) over the studied dose range. The lower limits of quantification (LLOQ) for Picroside-I, Picroside-II, Picroside-III, and sweroside were 6.876, 5.193, 5.040, and 4.527 ng/mL, respectively .

Application in Metabolites Production

Summary of the Application: Picroside III has been detected and quantified in leaf-derived calli of Picrorhiza kurroa, an endangered medicinal plant species. This is part of the efforts to develop alternative strategies for sustainable production of metabolites .

Methods of Application or Experimental Procedures: Wild leaf explant of P. kurroa was used to produce friable callus under different culture conditions, i.e., dark and light with two temperature variants (15 °C and 25 °C). Afterward, callus cell lines were screened based on growth biomass and metabolites content accumulation .

Results or Outcomes Obtained: For the first time, Picroside III content (range 0.15–0.56 μg/mg) was detected and quantified in leaf-derived calli. Expression profiling of picroside biosynthetic pathway genes showed a positive correlation with the observed metabolites .

Application in Inflammatory Diseases Treatment

Summary of the Application: Picroside II, an iridoid compound extracted from Picrorhiza, exhibits anti-inflammatory activities. It has been explored for its protective effects and mechanisms in a mouse model of sepsis induced by cecal ligation and puncture (CLP) .

Methods of Application or Experimental Procedures: In the study, three groups of mice were used: Group A (sham), Group B (CLP+NS) and Group C (CLP+20 mg/kg picroside II). The mortality in mice with sepsis was observed after the administration of picroside II .

Results or Outcomes Obtained: The mortality in mice with sepsis was decreased by the administration of picroside II, and lung injury was alleviated simultaneously. Picroside II treatment enhanced bacterial clearance in septic mice. Further, picroside II treatment alleviated the inflammatory response in sepsis and enhanced immune function by inhibiting the activation of NLRP3 inflammasome and NF-κB pathways .

Application in Clinical Trials

Summary of the Application: Picrosides, including Picroside III, have been studied in clinical trials for their potential in treating breast cancer. The focus is on their interaction with NFκB and its associated proteins .

Methods of Application or Experimental Procedures: The clinical trials involve comparing picrosides with existing standard therapies to establish their comparative effectiveness .

Application in Drug Development

Summary of the Application: Picroside III, along with other iridoids from Picrorhiza kurroa, has been studied for its potential in drug development. The focus is on the biosynthesis of picrosides and their therapeutic implications .

Methods of Application or Experimental Procedures: The study involves the analysis of the biosynthesis of picrosides and their interaction with different signaling pathways. The aim is to identify key genetic intervention points to maximize picrosides content using metabolic engineering approaches .

Results or Outcomes Obtained: The study provides insights into the metabolic regulation of picrosides and lays the foundation for the development of new drugs .

Application in Traditional Medicine

Summary of the Application: Picroside III, as a component of Picrorhiza kurroa, has been used in traditional medicine for various treatments. The plant has been used to treat disorders of the liver and upper respiratory tract .

Methods of Application or Experimental Procedures: The methods of application in traditional medicine vary, but they generally involve the preparation and consumption of the plant material in various forms .

Results or Outcomes Obtained: The plant’s use in traditional medicine indicates its perceived effectiveness in treating certain conditions .

Application in Hepatoprotective Activity

Summary of the Application: Picroside III, along with other iridoids like Picroside-I and Picroside-II, are the main active ingredients in Picrorhiza scrophulariiflora, which have shown significant effects on the liver in previous pharmacological studies .

Methods of Application or Experimental Procedures: The study involves the use of ultra-performance liquid chromatography-electrospray tandem quadrupole mass spectrometry (UHPLC-ESI-MS/MS) method to simultaneously determine Picroside-I, Picroside-II, Picroside-III, minecoside, and sweroside in rat plasma .

Results or Outcomes Obtained: The results showed that the calibration curves of five compounds in plasma showed good linearity (r > 0.9911) over the studied dose range. The lower limits of quantification (LLOQ) for Picroside-I, Picroside-II, Picroside-III, minecoside, and sweroside were 6.876, 5.193, 5.040, 1.260, and 4.527 ng/mL, respectively .

Application in Anti-Inflammatory Treatment

Summary of the Application: Picroside II, an iridoid compound extracted from Pseudolysimachion rotundum var. subintegrum (Plantaginaceae), has been used as an Asian traditional medicine for the treatment of inflammatory diseases .

Methods of Application or Experimental Procedures: The study involves the use of YPL-001 (drug substance) derived from this herb which has successfully completed phase-2a clinical trials in COPD patients .

Picroside III is a biologically active iridoid glycoside primarily extracted from the roots of Picrorhiza scrophulariiflora, a perennial herb native to the Himalayan region. This compound is recognized for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and hepatoprotective effects. Its structure consists of a glucose moiety linked to an iridoid aglycone, which contributes to its unique biological activities and therapeutic potential .

Typical of glycosides, including hydrolysis, where it can be converted into its aglycone form upon exposure to acids or enzymes. This transformation often results in the release of glucose and the corresponding aglycone, which may exhibit different biological activities. The compound can also participate in redox reactions due to its phenolic components, contributing to its antioxidant properties .

Research has demonstrated that Picroside III exhibits significant biological activities:

  • Anti-inflammatory Effects: It has been shown to reduce inflammation in models of colitis by enhancing epithelial barrier function and promoting mucosal healing .
  • Antioxidant Properties: Picroside III protects against oxidative stress by scavenging free radicals and reducing macromolecular damage .
  • Hepatoprotective Effects: The compound has been reported to mitigate liver injury in various experimental models, indicating its potential as a therapeutic agent for liver diseases .

The synthesis of Picroside III can be achieved through several methods:

  • Natural Extraction: The primary method involves extracting the compound from Picrorhiza scrophulariiflora using solvents such as ethanol or methanol followed by purification techniques like high-performance liquid chromatography (HPLC).
  • Chemical Synthesis: Although less common, synthetic routes have been explored using starting materials that mimic the natural glycosylation processes.
  • Biotechnological Methods: Recent advances involve using microbial fermentation to produce iridoid glycosides, including Picroside III, through engineered biosynthetic pathways .

Studies have shown that Picroside III interacts with various biological pathways:

  • It modulates inflammatory cytokines and signaling pathways involved in oxidative stress response.
  • Research indicates potential interactions with drug transporters such as P-glycoprotein, affecting the bioavailability of co-administered drugs .
  • Its effects on gut microbiota suggest a role in enhancing intestinal health through modulation of microbial populations .

Several compounds share structural and functional similarities with Picroside III. Here are some notable examples:

CompoundSourceKey Properties
Picroside IPicrorhiza scrophulariifloraAnti-inflammatory, hepatoprotective
Picroside IIPicrorhiza scrophulariifloraNeuroprotective, antioxidant
KutkosidePicrorhiza kurrooaAntioxidant, anticancer
MinecosidePicrorhiza scrophulariifloraHepatoprotective

Uniqueness of Picroside III:

  • While all these compounds exhibit beneficial biological activities, Picroside III is particularly noted for its specific action on intestinal barrier integrity and mucosal healing in inflammatory conditions, distinguishing it from others like Picroside I and II which have broader neuroprotective and hepatoprotective roles .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-O-feruloylcatalpol

Dates

Modify: 2023-08-15

Explore Compound Types